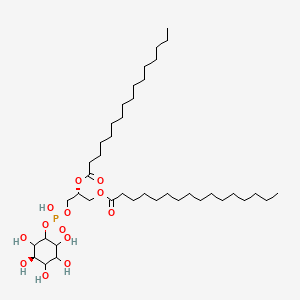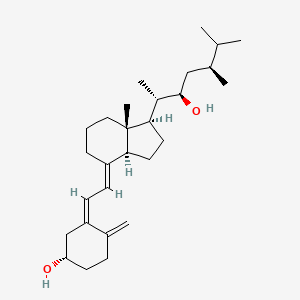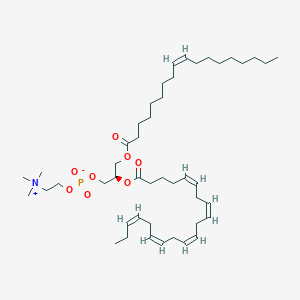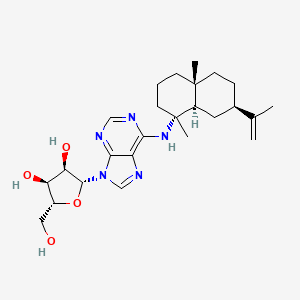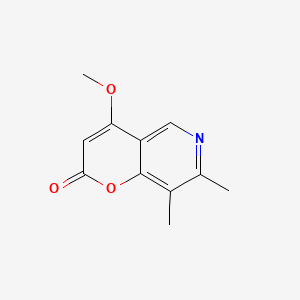
Acuminatopyrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acuminatopyrone is a natural product found in Fusarium acuminatum, Fusarium tricinctum, and Fusarium chlamydosporum with data available.
Aplicaciones Científicas De Investigación
Production and Structure Revision
Acuminatopyrone is a metabolite produced by several strains of Fusarium chlamydosporum and F. tricinctus, isolated from various substrates in different countries. Its structure was revised to 4-methoxy-7,8-dimethyl-2H-pyrano[4,3-b]pyridin-2-one, consistent with biosynthetically related compounds produced by the same fungal species (Visconti, Solfrizzo, Fruchier, & Apsimon, 1994).
Metabolic Products of Fusarium acuminatum
Acuminatopyrone, along with chlamydosporol, are metabolic products of a non-toxic strain of Fusarium acuminatum. These compounds contribute to understanding the metabolic pathways and potential applications of substances produced by this fungal species (Grove & Hitchcock, 1991).
Androgenic Potentials of Massularia acuminata
The aqueous extract of Massularia acuminata stem, which may contain acuminatopyrone, has been studied for its androgenic potential, stimulating male sexual maturation and enhancing normal testicular function. This suggests potential applications in reproductive health and related fields (Yakubu, Akanji, Oladiji, & Adesokan, 2008).
Sexual Behaviour Enhancement in Rats
Another study on Massularia acuminata indicates its potential in enhancing sexual behavior in male rats. This suggests the presence of phytochemicals, possibly including acuminatopyrone, that have applications in sexual health and aphrodisiacs (Yakubu & Akanji, 2011).
Neuroprotective Effects
Research on the neuroprotective effects of certain compounds, though not directly mentioning acuminatopyrone, provides context for the exploration of similar metabolites from related species or compounds in neuroprotection and neuropathy treatments (Prasad & Muralidhara, 2014).
Impact on Myelination
Studies on other compounds affecting myelination in animal models could be relevant for understanding the potential neurological impacts of acuminatopyrone or related substances (Lucia et al., 2018).
Traditional Uses and Pharmacology of Related Species
Research on traditional uses, phytochemistry, and pharmacology of related species, such as Musa acuminata, could provide insights into the potential applications and therapeutic benefits of acuminatopyrone (Mathew & Negi, 2017).
Anti-Inflammatory Properties
The anti-inflammatory properties of Atropa acuminata have been studied, indicating potential applications of acuminatopyrone or similar compounds in treating inflammatory disorders (Nisar, Malik, & Zargar, 2013).
Propiedades
Número CAS |
135038-52-7 |
|---|---|
Nombre del producto |
Acuminatopyrone |
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
4-methoxy-7,8-dimethylpyrano[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-6-7(2)12-5-8-9(14-3)4-10(13)15-11(6)8/h4-5H,1-3H3 |
Clave InChI |
VGBBYOCIBXGFIR-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CN=C1C)C(=CC(=O)O2)OC |
SMILES canónico |
CC1=C2C(=CN=C1C)C(=CC(=O)O2)OC |
Sinónimos |
4-methoxy-7,8-dimethyl-2H-pyrano(3,2-c)pyridin-2-one acuminatopyrone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4R,9R,13S)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1263560.png)

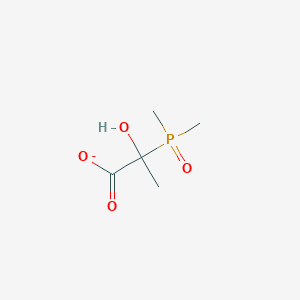
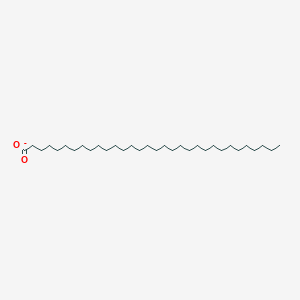
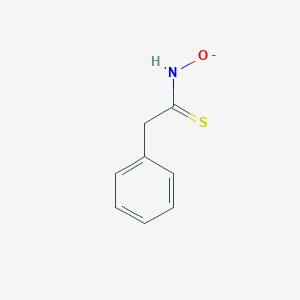
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1263567.png)
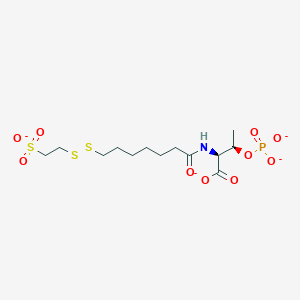
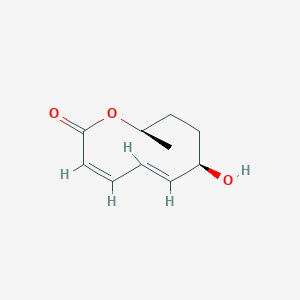
![1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263575.png)
